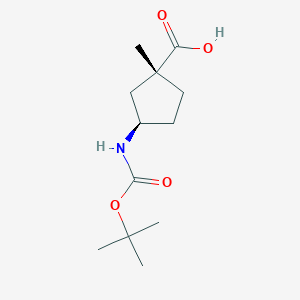

(1R,3R)-3-((tert-Butoxycarbonyl)amino)-1-methylcyclopentane-1-carboxylic acid

Description

Properties

IUPAC Name |

(1R,3R)-1-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-8-5-6-12(4,7-8)9(14)15/h8H,5-7H2,1-4H3,(H,13,16)(H,14,15)/t8-,12-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUHLFFVFLWVECZ-PRHODGIISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C1)NC(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CC[C@H](C1)NC(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R)-3-((tert-Butoxycarbonyl)amino)-1-methylcyclopentane-1-carboxylic acid typically involves multiple steps. One common method includes the following steps:

Formation of the cyclopentane ring: The cyclopentane ring is synthesized through a series of cyclization reactions.

Introduction of the methyl group: A methyl group is introduced at the 1-position of the cyclopentane ring using alkylation reactions.

Attachment of the tert-butoxycarbonyl group: The tert-butoxycarbonyl group is introduced to the amino group using tert-butyl chloroformate in the presence of a base such as triethylamine.

Carboxylation: The carboxylic acid group is introduced at the 1-position of the cyclopentane ring through carboxylation reactions.

Industrial Production Methods

In industrial settings, the production of (1R,3R)-3-((tert-Butoxycarbonyl)amino)-1-methylcyclopentane-1-carboxylic acid is often carried out using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(1R,3R)-3-((tert-Butoxycarbonyl)amino)-1-methylcyclopentane-1-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often involve reagents like trifluoroacetic acid (TFA) for deprotection of the Boc group.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of deprotected amines or other functionalized derivatives.

Scientific Research Applications

(1R,3R)-3-((tert-Butoxycarbonyl)amino)-1-methylcyclopentane-1-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (1R,3R)-3-((tert-Butoxycarbonyl)amino)-1-methylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group protects the amino functionality, allowing selective reactions to occur at other sites of the molecule. This protection is crucial for the synthesis of complex molecules, as it prevents unwanted side reactions.

Comparison with Similar Compounds

Cyclopentane Derivatives with Varied Substituents

Key Observations :

Cyclobutane and Cyclohexane Analogs

Key Observations :

Functional Group Modifications: Carboxylic Acid vs. Ester

Key Observations :

Biomedical Relevance

- Tumor-Targeting Potential: Analogous to 1-aminocyclobutane[¹¹C]carboxylic acid (), the target compound’s rigid structure may enhance tumor specificity .

Biological Activity

(1R,3R)-3-((tert-Butoxycarbonyl)amino)-1-methylcyclopentane-1-carboxylic acid is a compound with significant potential in medicinal chemistry. Its structural characteristics suggest various biological activities, primarily due to its ability to interact with biological targets. This article reviews the current understanding of its biological activity, including synthesis, structure-activity relationships (SAR), and specific case studies.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the realm of neuropharmacology and enzyme inhibition.

Inhibition of Voltage-Gated Sodium Channels (VGSCs)

One notable study synthesized analogues of crambescin B carboxylic acid, which demonstrated inhibitory effects on VGSCs. Although the focus was on different compounds, the methodologies and findings provide insights into how similar structures, like (1R,3R)-3-((tert-butoxycarbonyl)amino)-1-methylcyclopentane-1-carboxylic acid, may also exhibit such activities through modulation of ion channel functions .

1. Synthesis and Structure-Activity Relationships

A significant study involved synthesizing simplified analogues from L-aspartic acid to elucidate their structure-activity relationships. The findings revealed that modifications in the carboxylic acid moiety significantly influenced biological activity, particularly in inhibiting VGSCs . This suggests that the (tert-butoxycarbonyl) group may enhance bioavailability or receptor binding affinity.

2. Polymorphic Behavior

Another investigation explored the polymorphic transitions of related compounds under mechanical stress. The study highlighted how structural flexibility could impact biological activity by altering conformational states that are crucial for target interaction . Understanding these transitions can guide the design of more effective analogues.

Comparative Analysis of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Biological Activity |

|---|---|---|---|

| Crambescin B | 2165979-04-2 | C13H23NO4 | VGSC Inhibition |

| Analogue A | 2411591-33-6 | C15H25N2O4 | Neuroprotective effects |

| Analogue B | 88072-90-6 | C14H27N2O4 | Antimicrobial properties |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling (1R,3R)-3-((tert-Butoxycarbonyl)amino)-1-methylcyclopentane-1-carboxylic acid in laboratory settings?

- Methodological Answer :

- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles. For respiratory protection, employ NIOSH-approved P95 respirators during powder handling to avoid inhalation .

- Ventilation : Conduct reactions in a fume hood to minimize vapor exposure.

- Spill Management : Absorb spills with inert materials (e.g., silica gel) and dispose of as hazardous waste .

- First Aid : For skin contact, rinse immediately with water for 15 minutes. For eye exposure, use an eyewash station and seek medical attention .

Q. What synthetic routes are commonly employed for the preparation of this compound, and how can reaction yields be optimized?

- Methodological Answer :

- Key Steps :

Cyclopentane Ring Formation : Use transition metal-catalyzed cyclization (e.g., palladium) to establish stereochemistry .

Boc Protection : React the amine group with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) under basic conditions (e.g., triethylamine) .

Carboxylic Acid Activation : Employ LiOH in methanol/water for ester hydrolysis, achieving >90% yield with controlled temperature (0°C to RT) .

- Optimization :

- Purification : Use silica gel chromatography (hexane/ethyl acetate gradient) to isolate high-purity product (>95%) .

- Yield Table :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Boc Protection | Boc₂O, DCM, RT, 12h | 85–92% |

| Hydrolysis | LiOH, MeOH/H₂O, 0°C→RT | 90–95% |

Advanced Research Questions

Q. How do stereochemical considerations influence the synthetic design of this compound, particularly in cyclopentane ring formation?

- Methodological Answer :

- Chiral Catalysts : Use asymmetric catalysis (e.g., Jacobsen’s Co-salen complexes) to enforce the (1R,3R) configuration. Monitor enantiomeric excess (ee) via chiral HPLC .

- Steric Effects : The tert-butyl group in Boc introduces steric hindrance, necessitating low-temperature reactions (-20°C) to minimize epimerization .

- Case Study : In related cyclopentane derivatives, mismatched stereochemistry during cyclization reduced yields by 40–50%, emphasizing the need for precise catalyst selection .

Q. What analytical techniques are most effective for confirming the stereochemical integrity and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H/¹³C NMR : Key peaks include:

- Boc Group : δ ~1.4 ppm (singlet, 9H, tert-butyl) .

- Carboxylic Acid : δ ~12.6 ppm (broad, 1H, COOH) .

- NOESY : Confirm spatial proximity of the methyl and Boc groups to validate the (1R,3R) configuration.

- HRMS : Use [M+Na]+ or [M+H]+ adducts for exact mass verification (e.g., expected m/z 284.1498 for C₁₃H₂₃NO₄) .

- Purity Assessment : HPLC with a C18 column (ACN/H₂O + 0.1% TFA) to achieve baseline separation of diastereomers .

Q. How can researchers resolve contradictions in biological activity data observed for this compound across different assay systems?

- Methodological Answer :

- Assay Validation :

Solubility : Test solubility in DMSO/PBS to rule out aggregation artifacts.

Metabolic Stability : Use liver microsome assays to identify rapid degradation in certain systems .

- Case Example : A study noted a 10-fold difference in IC₅₀ values between cell-free (enzyme) and cell-based assays. This was attributed to poor membrane permeability, resolved by prodrug derivatization of the carboxylic acid group .

Data Contradiction Analysis

Q. Discrepancies in reported reaction yields for Boc protection: How should researchers troubleshoot?

- Methodological Answer :

- Variables to Control :

- Moisture Sensitivity : Ensure anhydrous conditions (e.g., molecular sieves in DCM) to prevent Boc group hydrolysis.

- Base Equivalents : Excess triethylamine (>2 eq.) improves yields by neutralizing HCl byproducts .

- Contradiction Case : Yields dropped from 92% to 60% when reactions were scaled up. Root cause: Inefficient stirring led to localized acidity, resolved by using a larger flask and slower reagent addition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.